Product packaging for 6-amino-6H-quinazolin-4-one(Cat. No.:)

6-amino-6H-quinazolin-4-one

Cat. No.: B12359890
M. Wt: 161.16 g/mol
InChI Key: RKKRTXJMBKINIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Quinazolinone Heterocyclic System

The quinazolinone ring system is considered a "privileged structure" in drug discovery. nih.govresearchgate.nettaylorandfrancis.com This designation is due to its ability to bind to various biological targets, leading to a wide array of pharmacological activities. nih.gov The stability of the quinazolinone ring to oxidation, reduction, and hydrolysis reactions contributes to its suitability as a core scaffold for drug development. researchgate.net

The key features contributing to its significance include:

Structural Versatility: The quinazolinone core allows for extensive chemical modifications at multiple positions (typically 2, 3, 6, and 8), which significantly influences the compound's physicochemical properties and biological activity. nih.govmdpi.com

Fused Ring System: The fusion of a benzene (B151609) ring with a pyrimidine (B1678525) ring creates a rigid structure that can effectively interact with biological macromolecules. ijpsjournal.com

Lipophilicity: The inherent lipophilicity of the quinazolinone scaffold can facilitate passage through biological membranes, such as the blood-brain barrier, making it a suitable framework for targeting central nervous system disorders. nih.gov

Natural Occurrence: Quinazolinone derivatives are the building blocks of over 200 naturally occurring alkaloids isolated from various plants, microorganisms, and animals, highlighting their biological relevance. nih.govmdpi.com

Historical Trajectories and Evolution of Quinazolinone Research

The history of quinazolinone chemistry dates back to the 19th century.

1869: The first synthesis of a quinazoline (B50416) derivative was reported by Griess, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.govamazonaws.com

1887: The name "quinazoline" was proposed by Widdege. researchgate.net

1895: The synthesis of the parent quinazoline compound was first reported by August Bischler and Lang. mdpi.comwikipedia.org

1903: A more satisfactory synthesis of quinazoline was developed by Gabriel. nih.govencyclopedia.pub

Mid-20th Century: The discovery of the sedative-hypnotic effects of methaqualone, a synthetic quinazolinone, spurred significant research into the pharmacological properties of this class of compounds. juniperpublishers.com

Early research focused on fundamental synthesis and characterization. Over time, the focus shifted towards exploring the vast therapeutic potential of these molecules, leading to the development of numerous derivatives with diverse biological activities. amazonaws.com Modern synthetic methods, including microwave-assisted synthesis and multi-component reactions, have further accelerated the discovery of novel quinazolinone-based compounds. ijpsjournal.comresearchgate.net

Overview of the Biological Significance of Quinazolinone Derivatives in Biological Systems

Quinazolinone derivatives exhibit a remarkable spectrum of biological and pharmacological activities, making them a cornerstone of medicinal chemistry research. acgpubs.orgnih.govnih.gov The versatility of the scaffold allows for the development of agents targeting a wide range of diseases. ijpsjournal.com

A three-step synthesis for 6-amino-3(H)-quinazolin-4-one has been developed, starting with the condensation of anthranilic acid and formamide (B127407). researchgate.net The resulting 3(H)-quinazolin-4-one undergoes nitration at the 6th position, followed by reduction of the nitro group to yield the final amino derivative. researchgate.net

The broad biological significance is summarized in the table below, which lists various activities and examples of quinazolinone derivatives.

Biological ActivityDescriptionExample Compound(s)Citation(s)
Anticancer Derivatives have shown potent activity against various cancer cell lines, often by inhibiting protein kinases like EGFR.Gefitinib, Lapatinib mdpi.comwikipedia.org
Antimicrobial Includes antibacterial and antifungal properties against a range of pathogens.6,8-dibromo-4(3H)quinazolinone derivatives acgpubs.org
Anti-inflammatory Compounds have demonstrated the ability to reduce inflammation in various models.2-(2,4-disubstituted-thiazol-5-yl)-3-aryl-4(3H)-quinazolinone acgpubs.org
Antiviral Activity has been reported against several viruses, including HIV and influenza.2,4 disubstituted quinazoline derivatives mdpi.commdpi.com
Antimalarial Some quinazolinone derivatives have shown promise as antimalarial agents.Febrifugine Analogs mdpi.comjuniperpublishers.com
Anticonvulsant Certain derivatives exhibit activity in controlling seizures.2-Methyl-3-amino-4(3H)-quinazolinone derivatives acgpubs.orgekb.eg
Antihypertensive The scaffold is present in drugs used to manage high blood pressure.Quinazoline derivatives nih.govekb.eg

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B12359890 6-amino-6H-quinazolin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

6-amino-6H-quinazolin-4-one

InChI

InChI=1S/C8H7N3O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-5H,9H2

InChI Key

RKKRTXJMBKINIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC(=O)C2=CC1N

Origin of Product

United States

Synthetic Methodologies for 6 Amino 6h Quinazolin 4 One and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of quinazolin-4-ones, including the 6-amino substituted variants, have long relied on cyclocondensation and cyclization reactions involving readily available starting materials.

Cyclocondensation Reactions from Anthranilic Acid and Derivatives

A foundational and widely employed method for constructing the quinazolin-4-one skeleton involves the condensation of anthranilic acid or its derivatives with a source of a single carbon atom, most commonly formamide (B127407). researchgate.netgeneris-publishing.comepstem.net The reaction typically proceeds by heating a mixture of anthranilic acid and an excess of formamide. generis-publishing.comepstem.net This process leads to the formation of the quinazolin-4-one ring system through a dehydration process. generis-publishing.com To obtain 6-amino-3(H)-quinazolin-4-one, a multi-step synthesis can be performed starting with the condensation of anthranilic acid and formamide to yield 3(H)-quinazolin-4-one. researchgate.net This intermediate is then nitrated to introduce a nitro group at the 6-position, followed by reduction of the nitro group to an amino group using a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O). researchgate.net

Variations of this approach utilize different derivatives of anthranilic acid. For instance, N-acyl anthranilic acids can be cyclized using acetic anhydride (B1165640) to form an intermediate which can then be further reacted. brieflands.com Additionally, isatoic anhydride, a derivative of anthranilic acid, can be used in three-component reactions with amines and glyoxylic acid to furnish quinazolin-4-one derivatives. researchgate.net

Table 1: Examples of Cyclocondensation Reactions for Quinazolin-4-one Synthesis
Starting MaterialsReagents/ConditionsProductReference
Anthranilic acid, FormamideHeat (130-135 °C)3(H)-Quinazolin-4-one generis-publishing.com
3(H)-Quinazolin-4-oneNitriding compound, then SnCl₂·2H₂O6-amino-3(H)-quinazolin-4-one researchgate.net
Anthranilic acid, Isothiocyanate derivativesEthanol, Reflux2-Mercapto-3-substituted-quinazolin-4(3H)-ones mdpi.com
Isatoic anhydride, Amines, Glyoxylic acidLemon juice, PEG-400, Ultrasound3-Substituted quinazolin-4(3H)-one derivatives researchgate.net

Approaches Utilizing Ortho-Aminobenzamides and Ortho-Halobenzamides

Another significant class of starting materials for quinazolin-4-one synthesis are ortho-aminobenzamides and ortho-halobenzamides. acs.orgnih.gov These compounds offer a versatile platform for intermolecular annulation reactions.

Ortho-aminobenzamides can undergo cyclocondensation with various electrophiles. For example, their reaction with aldehydes, catalyzed by copper salts or under aerobic oxidative conditions, yields quinazolin-4-one derivatives. acs.orgnih.gov Similarly, ortho-aminobenzamides can be coupled with alcohols, a reaction that can be promoted by iodine or transition metal catalysts. nih.govnih.gov A one-step synthesis of 2-alkyl- and 2-arylquinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters in the presence of acetic acid has also been reported. nih.gov

Ortho-halobenzamides, particularly ortho-fluorobenzamides and ortho-bromobenzamides, are also valuable precursors. acs.orgnih.gov These can react with a nitrogen source, such as amides or benzylamines, often catalyzed by copper salts, to form the quinazolinone ring. acs.orgnih.gov For instance, the reaction of ortho-fluorobenzamides with amides can be promoted by a base like cesium carbonate (Cs₂CO₃) in a transition-metal-free approach. nih.gov

Benzoxazinone (B8607429) Intermediate-Mediated Cyclization Pathways

The use of 4H-3,1-benzoxazin-4-one intermediates provides a reliable and frequently used pathway to quinazolin-4-ones. brieflands.comarabjchem.orgnih.govsemanticscholar.org These intermediates are typically synthesized by condensing anthranilic acid with an acyl chloride, followed by dehydration and ring closure, often using acetic anhydride. brieflands.com

The benzoxazinone ring is susceptible to nucleophilic attack. Reaction with various nitrogen nucleophiles, such as primary amines, hydrazine (B178648), or amino acids, leads to the opening of the benzoxazinone ring followed by recyclization to form the corresponding quinazolin-4-one derivative. brieflands.comarabjchem.orgsemanticscholar.org For example, reacting a benzoxazinone with hydrazine hydrate (B1144303) can yield a 3-aminoquinazolin-4-one. arabjchem.org This strategy allows for the introduction of a wide range of substituents at the 3-position of the quinazolinone core.

Transition Metal-Catalyzed Synthetic Strategies

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of quinazolin-4-ones, offering high efficiency, functional group tolerance, and novel reaction pathways.

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Palladium catalysts have been extensively used in the synthesis of quinazolinone derivatives through various cross-coupling and cyclization reactions. nih.govnih.govorganic-chemistry.orgdntb.gov.uamdpi.commdpi.com

One common approach involves the palladium-catalyzed coupling of a substituted anthranilamide with aryl halides and an isocyanide in a three-component reaction. organic-chemistry.org This method allows for the efficient construction of 2,3-disubstituted quinazolinones. Palladium-catalyzed oxidative cyclization reactions have also been developed. For instance, the reaction of o-aminobenzamides with benzylic alcohols can be catalyzed by palladium complexes to afford 2-substituted quinazolin-4(3H)-ones. nih.gov Furthermore, Suzuki cross-coupling reactions, catalyzed by palladium complexes like Pd(dppf)Cl₂, are employed to synthesize complex quinazolinone derivatives by coupling bromo-substituted quinazolines with boronic acids or esters. dntb.gov.uamdpi.com

Table 2: Examples of Palladium-Catalyzed Reactions for Quinazolinone Synthesis
ReactantsCatalyst/ReagentsProduct TypeReference
N-substituted anthranilamides, isocyanides, arylboronic acidsPalladium catalyst2,3-disubstituted quinazolinones organic-chemistry.org
o-Aminobenzamides, benzylic alcoholsPalladium catalyst2-substituted quinazolin-4(3H)-ones nih.gov
Bromo-substituted quinazolines, boronic acid pinacol (B44631) esterPd(dppf)Cl₂, Na₂CO₃, Bu₄NBrUnsymmetrical and symmetrical quinazolinylphenyl-1,3,4-thiadiazole derivatives mdpi.com

Copper-Catalyzed Coupling Reactions and Annulations

Copper catalysts offer a more economical and environmentally friendly alternative to palladium for the synthesis of quinazolin-4-ones. acs.orgnih.govchim.itacs.orguantwerpen.beresearchgate.netthieme-connect.com Copper-catalyzed reactions are particularly effective for forming the quinazolinone ring through C-N bond formation.

A prominent method involves the copper-catalyzed reaction of ortho-halobenzamides with various nitrogen sources. acs.orgnih.gov For example, CuI can catalyze the coupling of N-substituted ortho-bromobenzamides with formamide. organic-chemistry.org Copper salts like CuBr can catalyze the reaction of ortho-halobenzamides with benzylamines or amino acids. acs.orgnih.gov Another strategy is the copper-catalyzed cascade reaction of 2-halobenzamides with nitriles. chim.it More recently, a copper-catalyzed imidoylative cross-coupling/cyclocondensation between 2-isocyanobenzoates and amines has been developed, providing an efficient route to quinazolin-4-ones. acs.orguantwerpen.be This reaction can be performed using Cu(II) acetate (B1210297) as the catalyst. organic-chemistry.orguantwerpen.be

Table 3: Examples of Copper-Catalyzed Reactions for Quinazolinone Synthesis
ReactantsCatalyst/ReagentsProduct TypeReference
ortho-Halobenzamides, Benzylamines/Amino acidsCuBr, Air (oxidant)Quinazolin-4-ones acs.orgnih.gov
2-Halobenzamides, NitrilesCopper catalystQuinazolin-4(3H)-ones chim.it
2-Isocyanobenzoates, AminesCu(II) acetateQuinazolin-4-ones acs.orguantwerpen.be
Substituted 2-bromo-benzonitriles, Amidines/GuanidineCuI, K₂CO₃, DMEDA4-Aminoquinazoline and 2,4-diaminoquinazoline derivatives thieme-connect.com

Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions

Ruthenium-based catalysts have emerged as powerful tools for the construction of quinazolinone scaffolds through efficient coupling reactions. An in situ generated ruthenium catalytic system has demonstrated high selectivity in the deaminative coupling of 2-aminobenzamides with various amines, leading to the formation of quinazolinone products. nsf.govnih.gov This method offers a direct and atom-economical approach for synthesizing quinazolinone derivatives without the need for stoichiometric reactive reagents or the generation of toxic byproducts. nsf.govnih.govorganic-chemistry.org

The reaction mechanism is proposed to involve the initial deaminative coupling of the amide and amine substrates, followed by subsequent cyclization and dehydrogenation steps to yield the final quinazolinone core structure. nsf.gov This catalytic process is valued for its ability to assemble the synthetically important quinazolinone framework from readily available starting materials. nsf.gov The versatility of this method allows for the coupling of various amine substrates, expanding the scope of accessible quinazolinone derivatives. marquette.edu

Table 1: Ruthenium-Catalyzed Synthesis of Quinazolinone Derivatives

Entry 2-Aminobenzamide Substrate Amine Substrate Catalyst System Product Yield (%) Ref
1 2-Aminobenzamide Benzylamine [Ru]/L1 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one - nsf.gov
2 2-Aminobenzamide 4-Methoxybenzylamine [Ru]/L1 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one - nsf.gov
3 2-Aminobenzamide Tryptamine [Ru]/L1 2-(2-(1H-indol-3-yl)ethyl)-2,3-dihydroquinazolin-4(1H)-one - nsf.gov

Note: Specific yield data for 6-amino-6H-quinazolin-4-one was not available in the searched literature. The table represents the general applicability of the method.

Green Chemistry-Inspired Synthetic Methodologies

In recent years, the principles of green chemistry have significantly influenced the development of synthetic protocols for quinazolinone derivatives, aiming for more environmentally benign and efficient processes.

Microwave irradiation has been widely adopted as a green technology for the synthesis of quinazolin-4(3H)-one derivatives. lew.ronih.gov This method offers several advantages over conventional heating, including significantly reduced reaction times, decreased side reactions, increased product yields, and improved reproducibility. lew.ro The direct coupling of microwave energy with the reacting molecules leads to efficient internal heating, accelerating the reaction rate. lew.ro

Various microwave-assisted syntheses of quinazolinones have been reported, often involving the cyclocondensation of 2-aminobenzoic acid derivatives with amides or other reagents. lew.rosemanticscholar.org For instance, the Niementowski synthesis of quinazolin-4(3H)-ones has been effectively accelerated under microwave irradiation, demonstrating good substrate tolerance and clean, rapid conversions. semanticscholar.org Solvent-free microwave conditions have also been successfully employed for the synthesis of complex quinazolinone systems, such as 6-substituted quinazolino[4,3-b]quinazolin-8-ones. nih.govresearchgate.net The combination of microwave heating with phase-transfer catalysis has further enhanced the efficiency and eco-friendliness of these synthetic routes. srce.hr

Table 2: Microwave-Assisted Synthesis of Quinazolinone Derivatives

Entry Starting Materials Conditions Product Yield (%) Ref
1 2-(o-aminophenyl)-4(3H)-quinazolinone, Triethyl orthoformate MW, solvent-free 8H-quinazolino[4,3-b]quinazolin-8-one 97 researchgate.net
2 Anthranilamide, Acetic acid, Amide MW, 500 W 2-Substituted quinazolin-4(3H)-one Moderate to excellent semanticscholar.org
3 2-propyl-4(3H)-quinazolin-4-one, Ethyl chloroacetate MW, TBAB, K2CO3 Ethyl 2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetate - srce.hr

Note: TBAB = Tetrabutylammonium benzoate. Specific data for this compound was not detailed.

Ultrasound irradiation is another green chemistry tool that has been effectively utilized in the synthesis of quinazolinone derivatives. ujpronline.com The phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, can significantly enhance reaction rates and yields. sci-hub.se This technique often allows for milder reaction conditions and can be performed in environmentally friendly solvents or even under solvent-free conditions. ujpronline.comsci-hub.se

Ultrasound-promoted syntheses have been developed for various quinazolinone-based structures. For example, the condensation of an anthranilic acid, a primary aromatic amine, and a carboxylic acid in the presence of an ionic liquid has been successfully achieved under ultrasonic irradiation, offering high yields and a simple catalyst system. ujpronline.com A library of quinazoline (B50416) derivatives was prepared using an environmentally friendly and mild ultrasound-assisted Bischler cyclization. nih.gov Furthermore, catalyst-free synthesis of complex systems like 6H-1-benzopyrano[4,3-b]quinolin-6-ones has been accomplished using ultrasound. nih.gov

The development of transition-metal-free synthetic routes is a key goal in green chemistry to avoid the cost, toxicity, and environmental impact associated with heavy metals. Several transition-metal-free methods for the synthesis of quinazolin-4(3H)-ones have been reported.

One notable approach involves the one-pot intermolecular annulation of o-aminobenzamides and thiols. rsc.org This method is characterized by its good functional group tolerance and proceeds without the need for an external oxidant. rsc.org Another strategy utilizes KHSO₄ as an inexpensive and environmentally friendly catalyst to promote the cyclization and dehydration of functionalized 2-aminobenzamides with N,N-dimethylformamide derivatives, affording quinazolin-4(3H)-ones in good to excellent yields under mild conditions. tandfonline.com Additionally, an oxidative procedure for the synthesis of quinazolinones from o-aminobenzamides and styrenes has been developed under metal- and catalyst-free conditions, highlighting sustainability and the use of a green solvent. mdpi.com

Performing reactions in water or under solvent-free conditions represents a significant advancement in green synthesis. The use of bis-sulfonated ionic liquids as catalysts has enabled the aerobic oxidative cyclocondensation of ortho-aminobenzamides with aldehydes to occur in water or ethanol. acs.org

Solvent-free conditions, often coupled with microwave irradiation, have proven effective for the synthesis of quinazolinone derivatives. For example, the reaction of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters proceeds rapidly under solvent-free microwave irradiation to produce tetracyclic quinazolinone systems in high yields. researchgate.net Similarly, the synthesis of 4(3H)-quinazoline derivatives from 2-aminobenzonitrile (B23959) and acyl chlorides has been achieved under solvent-free conditions with microwave or ultrasonic assistance. ujpronline.com

Nucleophilic Aromatic Substitution (SNAr) Pathways to 6-amino-quinazolin-4-one Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used reaction for the functionalization of quinazoline rings, particularly for the synthesis of amino-substituted derivatives. chim.it The electron-deficient nature of the quinazoline nucleus facilitates SNAr reactions.

The synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one was achieved starting from 7-fluoro-6-nitroquinazolin-4(3H)-one. mdpi.com The key steps involved an SNAr reaction to introduce the thioether at the 7-position, followed by the reduction of the nitro group at the 6-position to the desired amine. mdpi.com This highlights a common strategy where a nitro group serves as a precursor to the amino functionality.

In another example, the synthesis of 6-amino-1-(substituted phenyl)quinazolin-4(1H)-one derivatives was accomplished by the reduction of the corresponding 6-nitro precursors using stannous chloride and hydrochloric acid. nih.gov Furthermore, SNAr reactions on 2,4-dichloroquinazoline (B46505) precursors with various amines consistently show regioselectivity for substitution at the 4-position, providing a reliable route to 2-chloro-4-aminoquinazolines, which can be further modified. mdpi.com These examples underscore the utility of SNAr pathways, often in combination with the reduction of a nitro group, to access the 6-amino-quinazolin-4-one scaffold.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Phenyl-2,3-dihydroquinazolin-4(1H)-one
2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
2-(2-(1H-indol-3-yl)ethyl)-2,3-dihydroquinazolin-4(1H)-one
8H-quinazolino[4,3-b]quinazolin-8-one
2-Substituted quinazolin-4(3H)-one
Ethyl 2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetate
6-substituted quinazolino[4,3-b]quinazolin-8-ones
6H-1-benzopyrano[4,3-b]quinolin-6-ones
6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one
7-fluoro-6-nitroquinazolin-4(3H)-one
6-amino-1-(substituted phenyl)quinazolin-4(1H)-one
2-chloro-4-aminoquinazolines
Tetrabutylammonium benzoate
KHSO₄

Cascade and Multicomponent Reaction Strategies

Cascade and multicomponent reactions (MCRs) represent highly efficient and atom-economical approaches for the synthesis of complex molecules like quinazolinones from simple starting materials in a single pot. These strategies avoid the isolation of intermediates, thereby reducing solvent waste, purification steps, and reaction time.

A notable example of a multicomponent reaction for the derivatization of the target compound involves the one-pot synthesis of quinazolinone-acridinedione hybrids. In this acid-catalyzed reaction, 6-aminoquinazolin-4-(3H)-one is reacted with various aromatic aldehydes and cyclohexane-1,3-dione. asianpubs.org This three-component condensation-cyclization efficiently yields unsymmetrical C-N linked bis-heterocycles. asianpubs.org The use of hydrochloric acid as a catalyst facilitates the formation of these complex structures in good to excellent yields. asianpubs.org

The versatility of this approach is further demonstrated by the successful use of heterocyclic aldehydes, leading to the formation of multi-heterocyclic hybrid compounds. asianpubs.org Spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry have been used to characterize the resulting quinazolinone-acridinedione hybrids. asianpubs.org

While the above study directly employs 6-aminoquinazolin-4-(3H)-one , numerous other cascade and multicomponent reactions have been developed for the synthesis of the core quinazolinone scaffold and its derivatives, which could be adapted for the synthesis of 6-amino substituted analogs. These methods often rely on readily available starting materials and various catalytic systems.

For instance, a one-pot, three-component reaction of isatoic anhydride, primary amines, and dimethyl sulfoxide (B87167) (DMSO) as a carbon source, promoted by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), has been developed for the synthesis of a range of quinazolin-4(3H)-ones. scilit.com This methodology has been successfully applied to the synthesis of the anti-endotoxic drug 3-(2-carboxyphenyl)-4-(3H)-quinazolinone. scilit.com

Another approach involves the copper-catalyzed three-component reaction of 2-azidobenzaldehyde (B97285), anthranilamide, and terminal alkynes to produce 2-(1,2,3-triazoyl) quinazolinones. mdpi.com This reaction proceeds in DMSO with triethylamine (B128534) as a base. mdpi.com A plausible mechanism suggests the initial formation of a copper acetylide, which then reacts with 2-azidobenzaldehyde and subsequently with anthranilamide to form the final product. mdpi.com

Palladium catalysis has also been employed in a one-pot cascade reaction for the synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. rsc.org This process involves a sequence of alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, and notably, it does not require any external oxidizing or reducing agents. rsc.org

The Ugi four-component reaction (Ugi-4CR) is another powerful tool for generating quinazolinone derivatives. In one study, polycyclic quinazolinones were synthesized via an Ugi-4CR of o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a palladium-catalyzed intramolecular N-arylation. acs.org

The following tables summarize representative examples of these multicomponent strategies.

Table 1: Three-Component Synthesis of Quinazolinone-Acridinedione Hybrids asianpubs.org

Aldehyde ReactantDione ReactantCatalystProduct
Aromatic AldehydesCyclohexane-1,3-dioneHClQuinazolinone-Acridinedione Hybrids
Heterocyclic AldehydesCyclohexane-1,3-dioneHClMulti-heterocyclic Hybrids

Table 2: Selected Multicomponent Reactions for Quinazolinone Synthesis

Starting Material 1Starting Material 2Starting Material 3Catalyst/PromoterProduct TypeReference
Isatoic AnhydridePrimary AminesDMSOTMSOTfQuinazolin-4(3H)-ones scilit.com
2-AzidobenzaldehydeAnthranilamideTerminal AlkynesCuI / Et₃N2-(1,2,3-Triazoyl) Quinazolinones mdpi.com
o-NitrobenzamideAlcohols-Palladium2-Substituted Quinazolin-4(3H)-ones rsc.org
o-Bromobenzoic Acido-CyanobenzaldehydeIsocyanide, AmmoniaPalladiumPolycyclic Quinazolinones acs.org

These examples underscore the power and versatility of cascade and multicomponent reactions in constructing the quinazolinone framework and its complex derivatives, offering efficient and modular routes to a wide array of structures.

Derivatization and Structural Modification Strategies for 6 Amino 6h Quinazolin 4 One

Chemical Modifications at the Quinazolinone Ring System (General Positions)

The quinazolinone ring of 6-amino-6H-quinazolin-4-one has several positions that can be chemically modified, enabling a thorough investigation of its structure-activity relationships (SAR). nih.gov Scientists have concentrated on adding substituents at different positions to boost biological effectiveness and selectivity. ijpsjournal.comwisdomlib.org

A frequent strategy involves introducing various groups at the C2 and C3 positions of the quinazolinone core. nih.gov For example, creating 2-substituted-quinazolin-4(3H)-ones has been a major research focus. ijpsjournal.com Changes at the C2 position often include adding aryl or heteroaryl groups, which can affect how the molecule interacts with biological targets. ijpsjournal.com The N3 atom of the quinazolinone ring is another important site for modification. Adding different heterocyclic groups at this position has been shown to increase activity. nih.gov

Additionally, making changes to the benzene (B151609) part of the quinazolinone structure, besides the 6-amino group, is also explored. Adding electron-withdrawing groups like halogens at the C6 and C8 positions can improve antimicrobial properties. nih.gov

Modification PositionType of SubstituentPotential Impact on Activity
C2Alkyl, Aryl, HeteroarylImproved anticancer and antimicrobial properties ijpsjournal.com
N3Heterocyclic moietiesIncreased biological activity nih.gov
C6, C8Halogen atomsEnhanced antimicrobial activities nih.gov

Specific Functionalization at the 6-Amino Group

The 6-amino group of this compound is a key site for derivatization, allowing for the introduction of a diverse range of functional groups. This functionalization is a critical strategy for expanding chemical diversity and exploring new biological activities. researchgate.net

A common method is the acylation of the 6-amino group to form amides, which can be achieved by reacting the parent compound with acyl chlorides or carboxylic acids. researchgate.net For instance, a series of novel quinazolin-4(3H)-one derivatives were synthesized by acylating 6-amino-3(H)-quinazolin-4-one. researchgate.net Another significant functionalization is the formation of Schiff bases through the condensation of the 6-amino group with various aldehydes. These Schiff bases can then be further modified, for example, by reduction to secondary amines, to create a wide variety of N-substituted derivatives.

Furthermore, the 6-amino group can be used to form ureas and thioureas by reacting with isocyanates and isothiocyanates. These changes introduce new hydrogen bond donors and acceptors, which can be vital for interacting with biological targets. dovepress.com For example, quinazolin-4(3H)-ones bearing a urea (B33335) functionality have been designed and synthesized as potential VEGFR-2 inhibitors. dovepress.com

Rational Design and Synthesis of Hybrid Molecular Scaffolds

The concept of molecular hybridization, which combines two or more pharmacologically active units into a single molecule, has been successfully applied to the this compound scaffold. nih.gov This approach aims to develop new chemical entities with potentially enhanced or multi-target activities. nih.gov

Another approach in hybrid design is to combine this compound with other biologically active molecules. For example, quinazolinone-amino acid hybrids have been developed as dual inhibitors of EGFR kinase and tubulin polymerization. nih.gov The rational design of these hybrids is often supported by computational modeling to predict their binding to biological targets, helping to prioritize the most promising compounds for synthesis. researchgate.netbohrium.com

Hybrid ComponentRationaleExample Application
1,2,4-TriazoleCombining pharmacophoresAnticancer activity tandfonline.com
Amino AcidsIntroducing biocompatible moietiesDual EGFR/tubulin inhibitors nih.gov
SulfonamideKnown pharmacophoreAntitumor activity cu.edu.eg

Strategic Incorporation of Pharmacophoric Moieties

Incorporating known pharmacophoric moieties onto the this compound framework is a powerful method for giving the parent molecule specific biological activities. researchgate.net A pharmacophore represents the essential structural features required for a molecule to interact with a specific biological target. researchgate.net

For example, to target specific enzymes like kinases, functional groups known to interact with the enzyme's active site can be attached to the quinazolinone core. nih.gov This might involve adding groups that can form hydrogen bonds or other key interactions. nih.gov The diaryl urea moiety, for instance, is a well-known pharmacophore for VEGFR-2 inhibitors and has been incorporated into quinazolinone structures. dovepress.com

Another strategy is to incorporate moieties associated with anticancer activity. For example, quinazolin-4(3H)-one fragments are well-established components of Tankyrase 1 inhibitors. nih.gov The selection of the pharmacophoric moiety is guided by the desired therapeutic target. For instance, if the goal is to develop anticonvulsant agents, structural features known to be essential for this activity are incorporated into the design. researchgate.net

Pharmacophoric MoietyRationaleExample Biological Target
Diaryl UreaEssential pharmacophore for VEGFR-2 inhibitionVEGFR-2 Kinase dovepress.com
Quinazolin-4(3H)-one fragmentEstablished for Tankyrase 1 inhibitionTankyrase 1 nih.gov
Anticonvulsant structural featuresTo design new anticonvulsant agentsGABA-A receptor researchgate.net

Elucidation of Molecular Mechanisms of Action of 6 Amino 6h Quinazolin 4 One Derivatives

Enzyme Inhibition Profiling

Derivatives of the quinazolin-4-one scaffold have demonstrated inhibitory activity against a wide array of enzymes, positioning them as promising candidates for the development of targeted therapies.

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Quinazolin-4-one derivatives have been identified as potent inhibitors of several key kinases.

Epidermal Growth Factor Receptor (EGFR): The quinazoline (B50416) scaffold is a well-established pharmacophore for EGFR inhibitors. Numerous derivatives have been developed that compete with ATP at the kinase domain of the receptor. Fluoroquinazolinones have been synthesized and evaluated for their EGFR inhibitory activity, with some derivatives showing greater potency than the reference drug erlotinib. mdpi.com For example, certain quinazolinone-amino acid hybrids have exhibited significant EGFR inhibition. mdpi.com In silico studies on '4-aminoquinazoline-6, 7-diol' derivatives have also suggested their potential as EGFR inhibitors by acting at the catalytic site. biorxiv.org Furthermore, newly synthesized 6-nitro-4-substituted quinazolines have shown promising EGFR inhibitory activity, with some compounds demonstrating superior inhibition against mutant EGFR T790M compared to gefitinib. nih.gov

Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT signaling pathway is a critical regulator of cell growth and survival. Certain quinazolin-4(3H)-one derivatives have been reported to possess inhibitory activity against PI3Kα. nih.gov

Cyclin-Dependent Kinase (CDK): CDKs are key regulators of the cell cycle. A series of quinazolin-4(3H)-one derivatives have been evaluated for their inhibitory activity against multiple tyrosine kinases, with specific compounds showing potent inhibition of CDK2. nih.govnih.gov Molecular docking analyses suggest that these compounds can act as ATP non-competitive type-II inhibitors of CDK2. nih.govtandfonline.com

Aurora Kinase: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. A derivative of quinazolin-4(3H)-one, BIQO-19, was specifically designed to target Aurora Kinase A. This compound has demonstrated antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR inhibitors, by suppressing the expression of activated Aurora Kinase A. mdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is largely driven by the VEGFR signaling pathway. The quinazoline-4(3H)-one scaffold is recognized as an effective hinge-binding moiety within the ATP binding domain of VEGFR-2. nih.gov Several derivatives, including those bearing urea (B33335) functionality, have been developed as potent VEGFR-2 inhibitors. nih.gov For instance, compound 5p, a quinazoline-4(3H)-one/urea hybrid, showed significant VEGFR-2 inhibitory activity. nih.gov Other benzo[g]quinazoline derivatives have also been evaluated, with compounds 13 and 15 showing IC50 values comparable to the standard drug sorafenib. mdpi.com

Table 1: Kinase Inhibition by Quinazolin-4-one Derivatives
Derivative ClassTarget KinaseKey FindingsReported IC₅₀ Values
FluoroquinazolinonesEGFRHigher potency than erlotinib against MCF-7 and MDA-MBA-231 cell lines. mdpi.comCompound G: 0.44 µM (MCF-7) Compound E: 0.43 µM (MDA-MBA-231) mdpi.com
6-Nitro-4-substituted quinazolinesEGFR (T790M mutant)Superior enzyme inhibition compared to gefitinib. nih.govCompound 6c: Data not specified in abstract.
Quinazolin-4(3H)-one derivativesCDK2Potent inhibitory activity observed. nih.govtandfonline.comData not specified in abstract.
BIQO-19Aurora Kinase AEffectively inhibited growth of EGFR-TKI-resistant NSCLC cells. mdpi.comData not specified in abstract.
Benzo[g]quinazoline derivative 13VEGFR-2Inhibition comparable to sorafenib. mdpi.com46.6 nM mdpi.com
Benzo[g]quinazoline derivative 15VEGFR-2Inhibition comparable to sorafenib. mdpi.com44.4 nM mdpi.com

PARP-1 is a key enzyme in the DNA damage repair process, and its inhibition is a validated strategy for cancer therapy, particularly in cancers with BRCA mutations. The 4-quinazolinone scaffold has been utilized as a bioisostere for the phthalazinone core of established PARP-1 inhibitors like Olaparib. Several series of quinazolinone-based derivatives have been synthesized and shown to have appreciable inhibitory activity against PARP-1. For example, one study reported a compound (12c) with an IC50 value of 30.38 nM, comparable to Olaparib's IC50 of 27.89 nM. These compounds are thought to occupy the nicotinamide (NI) site of the PARP-1 enzyme.

Table 2: PARP-1 Inhibition by Quinazolinone Derivatives
CompoundTarget EnzymeReported IC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)
Compound 12cPARP-130.38Olaparib27.89

HDACs are epigenetic modulators that play a crucial role in gene expression. Dysregulation of HDAC activity is linked to cancer and neurodegenerative diseases. Novel quinazolin-4-one derivatives containing a hydroxamic acid moiety have been designed as selective HDAC6 inhibitors. One of the most potent compounds, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b), exhibited an IC50 value of 8 nM for HDAC6. Another promising candidate, N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f), also selectively inhibited HDAC6 with an IC50 of 29 nM. These selective inhibitors were found to increase the acetylation of α-tubulin, a non-histone substrate of HDAC6.

Table 3: HDAC6 Inhibition by Quinazolin-4-one Derivatives
CompoundTarget EnzymeReported IC₅₀ (nM)
Compound 4bHDAC68
Compound 3fHDAC629
Compound 5bHDAC6150

Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. Certain quinazolinone-amino acid hybrids have been shown to act as dual inhibitors of both EGFR and tubulin polymerization. mdpi.com For instance, one such derivative (Compound E) was found to be a strong inhibitor of tubulin polymerization with an IC50 value of 6.24 µM. mdpi.com Molecular docking studies suggest that these compounds may bind to the colchicine binding site on tubulin.

Table 4: Tubulin Polymerization Inhibition by Quinazolinone Derivatives
CompoundTargetReported IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Compound ETubulin Polymerization6.24 mdpi.comColchicine1.33 mdpi.com

Carbonic Anhydrase: Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma. A series of quinazolinone derivatives were evaluated against bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II. These compounds displayed moderate to significant inhibition, with IC50 values ranging from 8.9 to 67.3 µM for bCA-II and 14.0 to 59.6 µM for hCA-II. Kinetic studies revealed a competitive mode of inhibition.

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. A series of quinazolin-4(3H)-one derivatives were designed as multifunctional agents with both cholinesterase inhibition and anti-inflammatory activities. The compound MR2938 showed promising AChE inhibitory activity with an IC50 value of 5.04 μM.

Alpha-Glucosidase: Alpha-glucosidase inhibitors are used to manage type 2 diabetes by delaying carbohydrate digestion. Different quinazolin-4(3H)-one derivatives bearing phenoxy-acetamide moieties have been synthesized and evaluated as α-glucosidase inhibitors. One compound (7b) demonstrated potent inhibition with an IC50 of 14.4 µM, which was significantly stronger than the standard drug acarbose. Kinetic studies indicated a competitive inhibitory mechanism.

Table 5: Inhibition of Other Enzymes by Quinazolinone Derivatives
Derivative ClassTarget EnzymeKey FindingsReported IC₅₀/Ki Values
Quinazolinones (4a-p)Carbonic Anhydrase-II (human)Competitive inhibition.IC₅₀: 14.0–59.6 µM
MR2938Acetylcholinesterase (AChE)Promising inhibitory activity.IC₅₀: 5.04 µM
Compound 7bAlpha-GlucosidaseCompetitive inhibition, ~53 times stronger than acarbose.IC₅₀: 14.4 µM

Modulation of Intracellular Signaling Pathways by 6-amino-6H-quinazolin-4-one Derivatives

Derivatives of the this compound scaffold have been the subject of extensive research due to their significant potential in modulating various intracellular signaling pathways critical to cancer cell proliferation, survival, and metastasis. These compounds exert their effects through a variety of mechanisms, including the induction of programmed cell death, halting the cell division cycle, preventing cell movement, and inhibiting the formation of new blood vessels that supply tumors. Furthermore, they interact with pathways responsible for repairing DNA damage, a key mechanism for cancer cell survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Quinazolinone derivatives have been shown to trigger this process through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.govnih.gov

The intrinsic pathway is often initiated by mitochondrial dysfunction. Studies have demonstrated that certain quinazolinone derivatives can trigger the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This release is a critical step that activates a cascade of enzymes known as caspases. Specifically, the release of cytochrome c leads to the activation of caspase-9, which in turn activates downstream executioner caspases, such as caspase-3 and caspase-7. nih.govresearchgate.net The activation of these caspases ultimately leads to the cleavage of essential cellular proteins, including Poly (ADP-ribose) polymerase (PARP), and the execution of the apoptotic program. mdpi.comrsc.org The regulation of this pathway is also influenced by the Bcl-2 family of proteins, with some derivatives causing an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov

In the extrinsic pathway, quinazolinone derivatives have been observed to activate caspase-8. nih.govnih.gov This caspase is a key initiator of the death receptor-mediated signaling cascade. Activation of caspase-8 can also lead to the activation of the executioner caspase-3, converging with the intrinsic pathway to induce apoptosis. nih.gov Fluorescent microscopic studies have confirmed the morphological hallmarks of apoptosis in treated cells, such as membrane blebbing and chromatin condensation. nih.gov

Table 1: Effects of Quinazolinone Derivatives on Apoptotic Pathways
DerivativeCancer Cell LineKey Apoptotic Events ObservedReference
3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (Compound A)MCF-7 (Breast Cancer)Release of cytochrome c, activation of caspase-9, caspase-3/7, and caspase-8. nih.gov nih.govresearchgate.net
3-(5-nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (Compound B)MCF-7 (Breast Cancer)Release of cytochrome c, activation of caspase-9, caspase-3/7, and caspase-8. nih.gov nih.govresearchgate.net
2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one (DQQ)MOLT-4 (Leukemia)Release of cytochrome c, upregulation of Bax, downregulation of Bcl-2. nih.gov nih.gov
Quinazolinone-chalcone hybridsA431 (Epidermoid Carcinoma)Induction of caspase-3 and PARP-1 cleavage. rsc.org rsc.org
Compound 17 (a novel quinazolin-4-one derivative)MCF-7 (Breast Cancer)Increased expression of P53, PUMA, Bax, caspases 3, 8, and 9; decreased Bcl2 expression. nih.gov nih.gov

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell division. A hallmark of cancer is the uncontrolled proliferation of cells due to a dysregulated cell cycle. Quinazolinone derivatives have been found to interfere with this process, causing cell cycle arrest at various phases, thereby preventing cancer cells from dividing.

The most commonly observed effect is an arrest at the G2/M phase of the cell cycle. mdpi.comnih.govmdpi.comnih.gov This arrest prevents the cell from entering mitosis. Mechanistic studies have shown that this is often associated with the modulation of key regulatory proteins. For instance, some derivatives have been shown to upregulate cell cycle protein B and enhance the phosphorylation of histone H3, which are indicative of mitotic arrest. mdpi.com The activity of cyclin-dependent kinase 1 (Cdk1), a crucial regulator of the G2/M transition, can also be activated by these compounds. mdpi.com

In addition to the G2/M phase, cell cycle arrest has also been reported at the G1/S and S phases. nih.govnih.govtandfonline.com For example, certain derivatives can induce G1-phase arrest in breast cancer cells by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). tandfonline.com Others cause arrest in the S phase in colon cancer and melanoma cell lines. nih.govresearchgate.net The induction of the protein p21, a well-known cell cycle inhibitor, has also been observed following treatment with some quinazolinone derivatives. researchgate.net

Table 2: Cell Cycle Arrest Induced by Quinazolinone Derivatives
DerivativeCancer Cell LinePhase of Cell Cycle ArrestKey Molecular Targets/PathwaysReference
Compound 5k (3-methyl-quinazolinone derivative)A549 (Lung Cancer)G2/M- nih.gov
6,7-disubstituted-2-(3-fluorophenyl)quinazolinone (112)Oral Squamous Cell Carcinoma (OSCC)G2/MUpregulation of cell cycle protein B, enhanced Ser10 phosphorylation of histone H3. mdpi.com mdpi.com
04NB-03Hepatocellular Carcinoma (HCC)G2/MDependent on reactive oxygen species (ROS). nih.gov nih.gov
Compound 5d (1,3-benzodioxole derivative)MCF7 (Breast Cancer)G1Inhibition of CDK4/6. tandfonline.com tandfonline.com
Compound 5cMDA-MB-435 (Melanoma)S and G2/MInhibition of CDK2. nih.gov nih.gov
Compound 6fHCT-15 (Colon Cancer)S- researchgate.net

Inhibition of Cellular Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Several this compound derivatives have demonstrated the ability to inhibit these processes.

A key mechanism underlying this inhibition is the suppression of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading the extracellular matrix, which facilitates cell invasion. iiarjournals.org Specifically, derivatives like MJ-29 have been shown to reduce the expression of MMP-2 and MMP-9 in human oral cancer cells. iiarjournals.org This suppression prevents the breakdown of the surrounding tissue matrix, thus impeding cancer cell invasion.

The anti-migratory and anti-invasive effects of these compounds are also linked to the downregulation of key signaling pathways that control cell motility. The Mitogen-Activated Protein Kinase (MAPK) and AKT signaling pathways are central regulators of cell migration and invasion. iiarjournals.org Research has shown that treatment with certain quinazolinone derivatives leads to decreased phosphorylation and activation of components of these pathways, including ERK1/2, p38, JNK1/2, and AKT. iiarjournals.org Furthermore, a novel derivative, actinoquinazolinone, was found to suppress the invasion of gastric cancer cells by inhibiting epithelial-mesenchymal transition (EMT) markers and the STAT3 signaling pathway. nih.govewha.ac.kr

Table 3: Inhibition of Migration and Invasion by Quinazolinone Derivatives
DerivativeCancer Cell LineMechanism of ActionReference
MJ-29 (6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone)CAL 27 (Oral Cancer)Suppression of MMP-2 and MMP-9 expression; Downregulation of MAPK (ERK1/2, p38, JNK1/2) and AKT signaling. iiarjournals.org iiarjournals.org
ActinoquinazolinoneAGS (Gastric Cancer)Inhibition of epithelial-mesenchymal transition (EMT) markers; Suppression of STAT3 signaling pathway. nih.gov nih.govewha.ac.kr

Suppression of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Quinazolinone derivatives have emerged as potent inhibitors of angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). dovepress.comnih.gov

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. dovepress.com A number of quinazolinone derivatives have been developed as effective VEGFR-2 inhibitors, displaying inhibitory activity in the nanomolar to low micromolar range. dovepress.comnih.govnih.gov For example, compound 11d was found to have an IC50 value of 5.49 μM against VEGFR-2. nih.govmums.ac.ir Another derivative, compound 5p, exhibited even more potent inhibition with an IC50 of 0.117 μM. dovepress.comnih.gov

The inhibition of VEGFR-2 by these compounds blocks the downstream signaling pathways that promote endothelial cell proliferation and migration, which are crucial steps in angiogenesis. Specifically, derivatives have been shown to downregulate the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway. nih.gov This blockade of pro-angiogenic signaling effectively cuts off the tumor's blood supply, thereby inhibiting its growth and potential for metastasis.

Table 4: VEGFR-2 Inhibition by Quinazolinone Derivatives
DerivativeVEGFR-2 IC50Reference
Compound 11d5.49 μM nih.govmums.ac.ir
Compound 5p0.117 μM dovepress.comnih.gov
Compound 5h0.215 μM dovepress.com
Compound 5d0.274 μM dovepress.com
Compound 1346.6 ± 2.8 nM mdpi.com
Compound 1544.4 ± 2.6 nM mdpi.com

Interaction with DNA Damage Response Pathways

The DNA damage response (DDR) is a network of pathways that detect and repair DNA damage, thus maintaining genomic stability. Cancer cells often have defects in these pathways, making them more reliant on specific DDR proteins for survival. Targeting these proteins is a promising therapeutic strategy. Quinazolinone derivatives have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the DDR, particularly in the repair of single-strand DNA breaks. researchgate.netrsc.orgnih.gov

Inhibition of PARP in cancer cells with pre-existing defects in other DNA repair pathways, such as mutations in BRCA1 or BRCA2, leads to a concept known as synthetic lethality. rsc.org The cancer cells are unable to repair DNA damage effectively, leading to cell death. Several quinazolinone-based compounds have been synthesized and shown to have potent PARP-1 inhibitory activity. For instance, compound 12c displayed an IC50 of 30.38 nM, comparable to the approved PARP inhibitor Olaparib. rsc.orgrsc.org Molecular docking studies have indicated that these derivatives have a good affinity for the active site of PARP-1. researchgate.net By inhibiting PARP, these compounds can enhance the efficacy of DNA-damaging agents and selectively kill cancer cells with specific DNA repair deficiencies.

Table 5: PARP-1 Inhibition by Quinazolinone Derivatives
DerivativePARP-1 IC50Reference
Compound 12c30.38 nM rsc.orgrsc.org
Compound (N)High affinity for PARP-1 inhibition. researchgate.netnih.gov
Compound (T)0.0914 μM (100% inhibition) nih.gov
Compound (U)13.3 nM nih.gov
Compound 1 (Ghorab et al.)0.14 μM ijmphs.com
Compound 3 (Ramadan et al.)30.38 nM ijmphs.com

Structure Activity Relationship Sar Studies of 6 Amino 6h Quinazolin 4 One Scaffolds

Influence of Substituent Patterns at Positions 2, 3, 6, and 8 on Biological Activity

Modifications at positions 2, 3, 6, and 8 of the quinazolin-4-one ring system have been shown to be significant for tuning the pharmacological activity of its derivatives. nih.govresearchgate.net The nature, size, and electronic properties of the substituents at these positions can dramatically alter the compound's potency and selectivity.

Position 2: The substituent at the 2-position plays a pivotal role in the interaction of the molecule with its biological target. For instance, in a series of 2-substituted quinazolin-4(3H)-ones evaluated for antileukemic activity, the nature of the group at this position was critical. acs.org Compounds with specific aromatic or heteroaromatic rings at position 2 have demonstrated potent cytotoxic effects against various cancer cell lines. acs.orgmdpi.com For example, the presence of a 2-methoxyphenyl group was found to be favorable for anti-proliferative activity in a study of 2-substituted quinazolines. researchgate.net

Position 3: The 3-position of the quinazolin-4-one ring is another key site for modification. Introducing different aryl or alkyl groups at this position can significantly impact biological activity. In some studies, the presence of a substituted aromatic ring at the 3-position was found to be essential for antimicrobial activities. nih.gov

Position 6: The substitution pattern at the 6-position is particularly influential. In a study on anti-MERS-CoV agents, various substitutions on the 6-amino group were explored. nih.gov It was found that introducing groups like 3-methoxybenzylamine (B130926) or 3-cyanobenzylamine could modulate the inhibitory activity. nih.gov Specifically, a compound with a 3-cyanobenzyl amine at the 6-position showed high anti-MERS-CoV activity. nih.gov Furthermore, the introduction of a nitro group at the 6-position has been shown to confer remarkable antibacterial activity against strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.netnuu.uz

Position 8: While less frequently explored than other positions, substitutions at the 8-position can also influence biological outcomes. The introduction of halogen atoms, such as iodine, at positions 6 and 8 has been reported to significantly improve antibacterial activity. nih.gov In another study, a basic side chain at the C8 position was investigated to determine the optimal structural requirements for biological activity in 2-aryl-substituted quinazolines. nih.gov

A study on 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors provides a clear example of how substituent patterns affect biological activity. The researchers systematically introduced different groups at the 4- and 6-positions and evaluated the resulting compounds' inhibitory concentrations (IC50).

CompoundSubstitution at 4-positionSubstitution at 6-positionIC50 (μM) for MERS-CoV
12 3-chloro-4-fluoro aniline2-methoxybenzyl amine3.8
13 3-chloro-4-fluoro aniline2-hydroxybenzyl amine3.6
14 3-chloro-4-fluoro aniline3,4-difluorobenzyl amine4.6
15 3-chloro-4-fluoro aniline4-fluorobenzyl amine4.6
16 3-chloro-4-fluoro aniline2-nitrobenzyl amine3.3
17 3-chloro-4-fluoro aniline3-nitrobenzyl amine6.1
18 3-chloro-4-fluoro aniline4-nitrobenzyl amine2.7
20 3-chloro-4-fluoro aniline3-cyanobenzyl amine0.157
Data sourced from a study on MERS-CoV inhibitors. nih.gov

Elucidating the Critical Role of the 6-Amino Group in Biological Modulation

The amino group at the 6-position is a key pharmacophore that often plays a critical role in the biological activity of quinazolin-4-one derivatives. This group can participate in essential interactions with biological targets, such as hydrogen bonding, which can anchor the molecule in the active site of an enzyme or receptor. The strategic placement of this amino group provides a valuable point for further molecular modifications to optimize therapeutic agents.

The importance of the 6-amino group is highlighted in studies where its presence is a prerequisite for potent activity. For example, research has demonstrated that 6-aminoquinazolinones exhibit potent antiproliferative and cytotoxic properties against various cancer cell lines. The synthesis of 6-amino-3(H)-quinazolin-4-ones is often a key step in the development of new antimicrobial agents. researchgate.net In one study, acylation reactions were performed on the synthesized 6-amino-3(H)-quinazolin-4-one to produce new derivatives with potential biological activities. researchgate.net

The conversion of a 6-nitro group to a 6-amino group is a common strategy to enhance or alter the biological activity profile. researchgate.netnuu.uz For instance, the reduction of 6-nitro-3(H)-quinazolin-4-one to 6-amino-3(H)-quinazolin-4-one is a crucial step in the synthesis of various bioactive compounds. researchgate.netnuu.uz This transformation underscores the importance of the amino functionality at this position for achieving the desired pharmacological effect.

Correlation between Physicochemical Properties and Biological Activity Profiles

The biological activity of 6-amino-6H-quinazolin-4-one derivatives is not solely dependent on their structural features but is also influenced by their physicochemical properties. Properties such as lipophilicity, electronic effects, and steric factors play a significant role in the absorption, distribution, metabolism, and excretion (ADME) of these compounds, as well as their interaction with biological targets.

Lipophilicity: The lipophilicity of a molecule, often measured as its logP value, can affect its ability to cross cell membranes and reach its target. For a series of antimicrobial 1,3,4-thiadiazole (B1197879) derivatives, it was noted that favorable pharmacokinetic properties, including appropriate lipophilicity, enhance their drug-likeness and bioavailability. mdpi.com

Electronic Effects: The electronic nature of substituents can influence the reactivity of the quinazolin-4-one core and its ability to interact with biological targets. Electron-withdrawing groups, such as a nitro group at the 6-position, have been shown to enhance antibacterial activity. researchgate.netnuu.uz In another example, the antibacterial activity of phenylthiazole derivatives was found to be strongly enhanced by electron-withdrawing substituents at the meta-position of the benzene (B151609) ring. mdpi.com

Steric Factors: The size and shape of substituents can also impact biological activity. Steric hindrance can prevent a molecule from binding effectively to its target. Conversely, a bulky group might enhance activity by promoting a more favorable binding conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.

For quinazolin-4-one derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. ekb.egresearchgate.net These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.

In a study on novel quinazolin-4(3H)-one derivatives with antitumor activity, a QSAR analysis was performed to correlate the structural features of the compounds with their inhibitory activity against human breast carcinoma. ekb.eg The developed models can help in the rational design of new compounds with improved anticancer potency.

The validation of QSAR models is a critical step to ensure their predictive power. This is typically done using both internal and external validation techniques. A well-validated QSAR model can be a valuable tool in the drug discovery process, saving time and resources by prioritizing the synthesis of the most promising compounds. frontiersin.org

Advanced Computational Chemistry Approaches for 6 Amino 6h Quinazolin 4 One Derivatives

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the structure-activity relationships of potential drug candidates.

Molecular docking simulations for quinazolinone derivatives have been instrumental in elucidating their binding modes within the active sites of various protein targets. These studies reveal that the interactions are predominantly driven by hydrogen bonding and hydrophobic interactions.

For instance, docking studies on quinazolinone derivatives targeting enzymes like elastase and trypsin have shown specific hydrogen bond formations with key amino acid residues. nih.gov In many complexes, the carbonyl group of the quinazolinone core acts as a hydrogen bond acceptor, while the amino groups can serve as hydrogen bond donors. nih.gov Research on derivatives targeting bromodomain-containing protein 9 (BRD9) and epidermal growth factor receptor-tyrosine kinase (EGFR-TK) further confirms the importance of these interactions in achieving stable binding. cnr.itekb.eg The specific residues involved vary depending on the target protein's active site topology, but commonly include amino acids like Serine, Lysine, Aspartate, and Arginine. nih.gov

Table 1: Examples of Key Amino Acid Interactions for Quinazolinone Derivatives

Target Protein Interacting Residues Type of Interaction
Elastase His57, Asp194, Ser214 Hydrogen Bonding
Trypsin Ser195, Lys202 Hydrogen Bonding
NF-κB Ser240, Lys241, Asn247 Hydrogen Bonding

This table is illustrative and compiled from various studies on quinazolinone derivatives. nih.govnih.govresearchgate.net

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). This value quantifies the strength of the interaction between the ligand and the protein, with more negative values indicating stronger binding. These computational estimations are vital for prioritizing compounds for synthesis and experimental testing.

Studies on various 6-amino-6H-quinazolin-4-one derivatives have reported a range of binding affinities against different biological targets. For example, derivatives designed as anticancer agents targeting the EGFR have shown binding energies between -5.3 and -6.7 kcal/mol. researchgate.net In another study focusing on glucokinase activators, quinazolinone derivatives displayed significant binding, which correlated with their in vitro activation data. researchgate.net Similarly, derivatives targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1) demonstrated strong binding affinities, with docking scores ranging from -9.99 to -10.44 kcal/mol, surpassing that of the native ligand. nih.gov

Table 2: Computationally Estimated Binding Affinities for Select Quinazolinone Derivatives

Derivative Class Target Protein Binding Affinity (kcal/mol)
Anticancer Agents EGFR -5.3 to -6.7
Anticancer Agents Trypsin -10.20
Glucokinase Activators Glucokinase (1V4S) -8.5 to -9.5

Note: These values are examples from different studies and computational models. nih.govresearchgate.netresearchgate.netnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict geometries, electronic properties, and reactivity.

Geometry optimization using DFT is a fundamental step to determine the most stable three-dimensional conformation of a molecule (its ground-state geometry). For quinazolinone derivatives, this is commonly performed using Becke's-3-parameter-Lee-Yang-Parr (B3LYP) functional with basis sets such as 6-31G* or 6-31++G(d,p). nih.govresearchgate.net The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. These theoretical structures can be validated by comparison with experimental data from techniques like single-crystal X-ray analysis, which has been performed for the parent 6-aminoquinazolin-4(3H)-one. nih.govresearchgate.net

Once the geometry is optimized, DFT is used to analyze the electronic structure, providing insights into the distribution of electrons within the molecule. This analysis helps in understanding the molecule's stability, polarizability, and dipole moment, which are critical for its interaction with biological targets. niscpr.res.in

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.com

HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity). Its energy level is related to the ionization potential.

LUMO: Represents the ability of a molecule to accept an electron (electrophilicity). Its energy level is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. niscpr.res.in DFT calculations are used to compute the energies of these orbitals and the corresponding energy gap, confirming that charge transfer occurs within the molecule. niscpr.res.in

Table 3: Example Frontier Orbital Energies for a Quinazolinone Derivative

Parameter Energy (eV)
HOMO Energy (EHOMO) -6.2
LUMO Energy (ELUMO) -1.8

These values are representative and can vary based on the specific derivative and computational method.

Mulliken population analysis is a method for estimating partial atomic charges from computational chemistry calculations. wikipedia.org These charges are derived by partitioning the total electron population among the atoms in a molecule. The calculation of Mulliken atomic charges using DFT helps to identify the electrophilic and nucleophilic sites within the this compound structure. niscpr.res.in Generally, hydrogen atoms carry positive charges, while electronegative atoms like oxygen and nitrogen possess negative charges. This charge distribution influences the molecule's dipole moment, polarizability, and its ability to form intermolecular interactions like hydrogen bonds. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. niscpr.res.in These include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Chemical Potential (μ): μ = -(I + A) / 2 = -χ

These descriptors provide a quantitative measure of the molecule's reactivity, with hardness indicating resistance to change in electron distribution and softness indicating higher reactivity. niscpr.res.in

Table 4: Calculated Mulliken Atomic Charges for a Representative Quinazolinone Structure

Atom Charge (a.u.)
O(carbonyl) -0.55
N(ring) -0.30
C(carbonyl) +0.45
C(amino-substituted) +0.15

Values are illustrative and depend on the specific molecular structure and basis set used in the DFT calculation.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools that provide a dynamic view of the physical movements of atoms and molecules over time. For derivatives of this compound, MD simulations are instrumental in understanding their conformational flexibility and the intricate dynamics of their interactions with biological targets.

Conformational Analysis: The three-dimensional shape (conformation) of a molecule is critical for its biological activity. MD simulations allow researchers to explore the conformational landscape of quinazolinone derivatives, identifying the most stable and energetically favorable shapes they can adopt. This analysis is crucial as the molecule may need to adopt a specific conformation to fit into the binding site of a target protein. For example, studies on quinazolinone derivatives have highlighted the pivotal importance of a U-shaped conformation for enhanced binding to certain enzymes. nih.gov

Ligand-Target Dynamics: Beyond static docking poses, MD simulations reveal the stability of a ligand-target complex over a period, typically nanoseconds. nih.govnih.gov This provides a more realistic representation of the binding event in a physiological environment. Researchers can analyze the trajectory of the simulation to identify key and persistent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net For instance, MD simulations performed on quinazolinone derivatives targeting Matrix Metalloproteinase-13 (MMP-13) revealed that enhanced hydrogen bonding with residues like Ser250 and Gly248 was crucial for activity. nih.gov

Furthermore, these simulations can elucidate the role of specific functional groups. Studies on the interaction of quinazolone derivatives with the c-KIT G-quadruplex showed that amino substituents are crucial for forming hydrogen bonds and electrostatic interactions with the phosphate (B84403) backbone of the G-quadruplex. rsc.org By calculating binding free energies, researchers can quantitatively estimate the affinity of a ligand for its target, providing insights that are consistent with experimental data. rsc.org

The data below summarizes findings from MD simulations on various quinazolinone derivatives, illustrating the specific interactions that govern their binding to different biological targets.

Target ProteinKey Interacting ResiduesType of Interactions ObservedInsights from MD Simulation
MMP-13 nih.govSer250, Gly248Hydrogen BondingEnhanced H-bonding interactions are pivotal for inhibitor stability and activity.
c-KIT G-quadruplex rsc.orgPhosphate BackboneHydrogen Bonding, Electrostatic InteractionsAmino substituents on the quinazolone core play a crucial role in stabilizing the complex.
VEGFR2 researchgate.netNot SpecifiedHydrogen Bonding, Hydrophobic InteractionsConfirmed stable binding of the quinazolinone derivative within the active site.
EGFR researchgate.netNot Specifiedπ-π Stacking, Hydrogen BondingHighlighted critical residues and interactions responsible for stable ligand binding.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are foundational computational strategies for the discovery of new lead compounds. These techniques are particularly effective when applied to well-defined scaffolds like this compound.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that a molecule must possess to exhibit a specific biological activity. For quinazolinone derivatives, these models are generated based on the structures of known active compounds.

A study on 6-arylquinazolin-4-amines as inhibitors of Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) successfully developed predictive pharmacophore models. nih.gov These models, combined with 3D-QSAR (Quantitative Structure-Activity Relationship), provided valuable insights into the structure-activity profile of these analogs and helped to understand the structural requirements for potent inhibition. nih.gov The reliability of such models is often high, enabling the accurate prediction of the activity of novel compounds. nih.govnih.gov

Virtual Screening: Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds. This process, known as virtual screening, rapidly identifies molecules that match the pharmacophoric features and are therefore likely to be active against the target of interest.

This approach has been successfully used to identify novel quinazolinone-based inhibitors. For instance, a virtual library of approximately 175,000 synthesizable 6-methylquinazolin-4(3H)-one derivatives was screened against bromodomain-containing protein 9 (BRD9) using pharmacophore models and molecular docking. cnr.it This process led to the selection, synthesis, and in-vitro testing of 16 compounds, from which several potent binders were identified. cnr.it Similarly, virtual screening has been applied to discover novel quinazolinone derivatives as potential cholinesterase inhibitors for Alzheimer's disease. researchgate.net The combination of pharmacophore modeling and virtual screening significantly streamlines the hit-to-lead process, reducing the time and cost associated with experimental screening.

The following table details several studies where pharmacophore modeling and virtual screening were applied to quinazolinone derivatives.

TargetModeling Technique(s)Key Pharmacophoric FeaturesOutcome of Virtual Screening/Modeling
Clk4 & Dyrk1A nih.govPharmacophore, 3D-QSARNot specifiedGenerated reliable models for predicting ligand activity and guiding future design.
PI3Kδ researchgate.netresearchgate.netPharmacophore, 3D-QSAR, Docking, MDHydrophobic features, H-bond acceptorsExplored the interaction mechanism and identified critical structural factors for inhibitory activity.
MMP-13 nih.gov3D-QSAR, Docking, MDElectrostatic, hydrophobic, H-bond acceptor fieldsLed to the design of eight novel quinazolinones with high predicted activity.
BRD9 cnr.itPharmacophore, DockingNot specifiedIdentified 5 potent binders in the low micromolar range from a large virtual library.
Acetylcholinesterase (AChE) researchgate.netDocking, ADMET PredictionNot specifiedIdentified novel derivatives with favorable binding interactions and pharmacokinetic profiles.

Spectroscopic and Advanced Analytical Techniques for Characterization of 6 Amino 6h Quinazolin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy Proton (¹H) NMR spectroscopy of 6-amino-6H-quinazolin-4-one is used to identify the number and types of hydrogen atoms present in the molecule. The spectrum is expected to show distinct signals for the aromatic protons on the quinazoline (B50416) ring, the protons of the amino (-NH₂) group, and the lactam proton (-NH-). The chemical shifts (δ) of the aromatic protons typically appear in the downfield region (6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. wfu.edulibretexts.org The protons of the amino group and the lactam N-H are exchangeable with deuterium (B1214612) oxide (D₂O) and their signals can be broad, with chemical shifts that are sensitive to solvent, concentration, and temperature. docbrown.info Spin-spin coupling between adjacent, non-equivalent protons would manifest as splitting patterns (e.g., doublets, triplets), providing crucial information on the substitution pattern of the aromatic ring.

¹³C NMR Spectroscopy Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. ksu.edu.sa For this compound, which has C₈H₇N₃O as its molecular formula, the spectrum would be expected to display eight distinct signals, corresponding to each unique carbon atom in the structure, assuming no accidental magnetic equivalence. The carbonyl carbon (C=O) of the lactam ring is characteristically found far downfield (typically >160 ppm). researchgate.net Carbons within the aromatic and heterocyclic ring system would resonate in the approximate range of 110-150 ppm. ksu.edu.sa Proton-decoupled ¹³C NMR spectra are typically recorded to simplify the spectrum to a series of single lines, one for each unique carbon environment.

2D NMR Spectroscopy Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal correlations between protons that are spin-coupled, helping to map the connectivity of protons within the aromatic ring. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for definitive assignment of the carbon skeleton.

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS))

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental formula of a compound, as well as gaining structural information from its fragmentation patterns.

Mass Spectrometry (MS) In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its nominal molecular weight. The molecular formula C₈H₇N₃O gives a molecular weight of 161.16 g/mol .

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion. For this compound, HRMS would be used to confirm its molecular formula, C₈H₇N₃O, by matching the experimentally measured exact mass to the theoretically calculated value (161.0589 Da).

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS analysis confirms the compound's identity and purity. The NIST Mass Spectrometry Data Center provides reference GC-MS data for this compound, showing a molecular ion peak and characteristic fragment ions that provide structural information.

Table 1: GC-MS Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z) Interpretation
161 Molecular Ion Peak [M]⁺
106 Fragment Ion
105 Fragment Ion

Data sourced from NIST Mass Spectrometry Data Center via PubChem.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its amine, lactam, and aromatic functionalities.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3400-3250 N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂)
3300-3100 N-H Stretch Lactam (-NH-)
3100-3000 C-H Stretch Aromatic Ring
1700-1650 C=O Stretch Lactam (Amide)
1650-1580 N-H Bend Primary Amine (-NH₂)
1600-1450 C=C Stretch Aromatic Ring

Characteristic wavenumber ranges are based on standard IR correlation tables. vscht.czlibretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinazolinone ring system contains multiple chromophores, including the aromatic ring and the carbonyl group, which give rise to characteristic absorption bands. The spectrum of this compound is expected to show absorptions arising from π–π* and n–π* electronic transitions. nih.gov

The high-energy π–π* transitions, typically associated with the benzene (B151609) and pyrimidine (B1678525) rings, are expected in the 210–285 nm range. nih.gov The lower-energy n–π* transition, involving the non-bonding electrons of the nitrogen and oxygen atoms (particularly the carbonyl group), is expected to appear at longer wavelengths, typically in the 285–320 nm range. nih.gov The position and intensity of these bands are sensitive to the solvent used for the analysis.

X-ray Crystallography for Absolute Structural Elucidation

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. A single-crystal X-ray analysis of 6-aminoquinazolin-4(3H)-one has been performed, providing unequivocal confirmation of its molecular structure and packing in the solid state. nih.gov

The analysis reveals that the quinazoline molecule is essentially planar. In the crystal lattice, molecules form hydrogen-bonded dimers through N—H···O interactions between the lactam N-H group of one molecule and the carbonyl oxygen of another. nih.gov These dimers are further linked into a three-dimensional network by N—H···N hydrogen bonds involving the 6-amino group and a heterocyclic nitrogen atom, as well as by C—H···O interactions. nih.gov This detailed structural information is invaluable for understanding intermolecular forces and potential biological interactions.

Table 3: Crystallographic Data for 6-aminoquinazolin-4(3H)-one

Parameter Value
Chemical Formula C₈H₇N₃O
Formula Weight 161.16
Crystal System Monoclinic
Space Group P2₁/c

Data sourced from Turgunov et al. (2021) via Acta Crystallographica. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. This experimental data is then compared to the theoretical composition calculated from the proposed molecular formula to verify its accuracy. For this compound, the molecular formula C₈H₇N₃O is confirmed by mass spectrometry and X-ray crystallography. nih.gov The theoretical elemental composition serves as the benchmark for experimental verification.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Mass %
Carbon C 12.011 59.62%
Hydrogen H 1.008 4.38%
Nitrogen N 14.007 26.07%

Table of Compounds

Compound Name
This compound
deuterium oxide

Strategies in Lead Optimization and Drug Design for 6 Amino 6h Quinazolin 4 One Based Compounds

Principles of Rational Drug Design in Quinazolinone Research

Rational drug design for 6-amino-6H-quinazolin-4-one based compounds heavily relies on understanding the structure-activity relationships (SAR) and employing computational tools to predict and refine molecular interactions with biological targets.

Structure-Activity Relationship (SAR) Studies:

SAR studies are fundamental to understanding how modifications to the this compound scaffold influence biological activity. Research has consistently shown that substitutions at the 2, 3, and 6-positions of the quinazolinone ring are particularly influential in determining the pharmacological profile of the resulting compounds. The amino group at the 6-position is of special significance as it can act as a key pharmacophore, participating in hydrogen bonding and other crucial interactions with biological targets. grafiati.com

For instance, in the development of 4-anilino-6-aminoquinazoline derivatives as potential inhibitors of Middle East respiratory syndrome coronavirus (MERS-CoV), SAR studies revealed that the nature of the substituent on the 6-amino group significantly impacts antiviral potency. A systematic exploration of various substituents at this position, while keeping the 4-anilino moiety constant, allowed researchers to identify key structural features required for optimal activity. nih.gov

Compound Modification Observed Activity Reference
Introduction of halide groups on the 4-anilino phenyl ringVaried potency, with 4-bromo maintaining and 4-trifluoromethyl slightly improving activity. nih.gov
Substitution on the 6-amino groupDifferent substituents led to a range of inhibitory concentrations (IC50), highlighting the importance of this position for activity. nih.gov
Introduction of bulky groups at the 6-positionGenerally, only relatively small substituents could be accommodated without loss of activity in certain GABAA receptor modulators. acs.org

Computational Modeling and Pharmacophore Mapping:

Computational approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and pharmacophore mapping, are invaluable tools in the rational design of this compound derivatives. These methods help to identify the essential structural features required for biological activity and to predict the potency of novel compounds before their synthesis.

For example, pharmacophore and 3D-QSAR studies on a series of 6-arylquinazolin-4-amines as kinase inhibitors have successfully identified the key chemical features responsible for their inhibitory activity. The generated models, which include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, provide a virtual template for the design of new, more potent inhibitors. nih.gov The insights gained from these computational models can guide the modification of the this compound scaffold to enhance its interaction with the target protein. nih.govunar.ac.id

Bioisosteric Replacement and Mimicry Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. This involves substituting an atom or a group of atoms with another that has similar steric and electronic characteristics. wikipedia.org

In the context of this compound, the 6-amino group is a prime target for bioisosteric replacement to modulate properties such as basicity, hydrogen bonding capacity, and metabolic stability. While direct examples of bioisosteric replacement for the 6-amino group on this specific scaffold are not extensively detailed in the provided search results, general principles of bioisosterism for aromatic amines can be applied.

Potential Bioisosteres for the 6-Amino Group:

Original Group Potential Bioisostere Rationale for Replacement
-NH2 (Amino)-OH (Hydroxyl)Can act as a hydrogen bond donor and acceptor, altering basicity and solubility.
-NH2 (Amino)-CH3 (Methyl)Removes hydrogen bonding capability and increases lipophilicity.
-NH2 (Amino)-F (Fluoro)Similar in size to hydrogen, can alter electronic properties and block metabolic oxidation.
-NH2 (Amino)-SH (Thiol)Can participate in different types of bonding and may alter the compound's affinity for certain targets.

The goal of such replacements is to fine-tune the molecule's interaction with its target, improve its pharmacokinetic profile, or reduce potential toxicities. For instance, replacing the amino group with a hydroxyl group could change the hydrogen bonding pattern and potentially lead to a different binding orientation or affinity.

Development of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with two or more distinct biological targets. The this compound scaffold is an attractive platform for the design of MTDLs due to its chemical versatility.

Examples of Multi-Targeting Strategies with Quinazolinone Scaffolds:

Dual PI3K/HDAC Inhibitors: Researchers have designed and synthesized quinazolin-4-one-based hydroxamic acids as dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), both of which are important targets in cancer therapy. nih.gov

Dual EGFR/BRAFV600E Inhibitors: A novel series of hybrids combining quinazolin-4-one and 3-cyanopyridin-2-one structures has been developed to dually inhibit both the epidermal growth factor receptor (EGFR) and the BRAFV600E mutant kinase, which are implicated in various cancers. nih.gov

Dual EGFR Kinase and Tubulin Polymerization Inhibitors: Quinazolinone-amino acid hybrids have been designed to simultaneously target EGFR kinase and tubulin polymerization, two distinct mechanisms involved in cancer cell proliferation. mdpi.com

The 6-amino group on the this compound core can serve as a convenient attachment point for linkers or pharmacophores that target a second biological entity, facilitating the creation of novel MTDLs.

Optimization of Synthetic Accessibility and Reaction Yields

The successful development of a drug candidate relies not only on its biological activity but also on the feasibility and efficiency of its chemical synthesis. Therefore, optimizing the synthetic accessibility and reaction yields of this compound and its derivatives is a critical aspect of the drug design process.

A common and effective route for the synthesis of this compound involves the reduction of a 6-nitroquinazolin-4-one precursor. This transformation is typically achieved with high efficiency using various reducing agents.

A General Synthetic Approach:

A widely used method for preparing the 6-aminoquinazoline core starts from 2-amino-5-nitrobenzonitrile. This starting material undergoes a series of reactions, including cyclization to form the quinazolinone ring system, followed by the reduction of the nitro group at the 6-position to the desired amino group. nih.gov

A two-step synthesis of a related compound, 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, from 7-fluoro-6-nitroquinazolin-4(3H)-one has been reported with good yields. mdpi.com The reduction of the nitro group in this synthesis was accomplished using iron powder and ammonium (B1175870) chloride, affording the final product in a 75% isolated yield. mdpi.com

Optimization Strategies:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of quinazolin-4-ones. derpharmachemica.com

One-pot reactions: Combining multiple synthetic steps into a single procedure without isolating intermediates can increase efficiency and reduce waste.

Catalyst and solvent screening: The choice of catalyst and solvent can have a profound impact on reaction rates and yields. Systematic screening can identify the optimal conditions for each synthetic step. cyberleninka.ru

Solid-phase synthesis: This approach can facilitate the purification of intermediates and the creation of compound libraries for high-throughput screening. derpharmachemica.com

By focusing on these optimization strategies, chemists can ensure that promising this compound-based drug candidates can be produced in a scalable and cost-effective manner.

Future Research Directions for 6 Amino 6h Quinazolin 4 One

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of quinazolinone derivatives has been a subject of extensive research, with a growing emphasis on green and sustainable methods. frontiersin.orgfrontiersin.orgnih.govasianpubs.org Future research in the synthesis of 6-amino-6H-quinazolin-4-one will likely focus on developing novel pathways that are not only efficient but also environmentally benign.

Key areas for exploration include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the rapid and efficient construction of complex molecules like quinazolinones in a single step. mdpi.com Future work could focus on developing novel MCRs that utilize readily available and renewable starting materials to produce this compound and its derivatives.

Catalytic Systems: The use of novel catalysts, such as magnetically recoverable palladium catalysts, can enhance the sustainability of synthetic processes by allowing for easy separation and reuse. frontiersin.org Research into new catalytic systems, including biocatalysts and earth-abundant metal catalysts, could lead to more eco-friendly and cost-effective synthetic routes.

Green Solvents and Conditions: The replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key aspect of sustainable chemistry. frontiersin.org Future synthetic methods for this compound should aim to utilize such solvents and operate under milder reaction conditions, such as microwave or ultrasound irradiation, to reduce energy consumption. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and efficiency. The development of flow-based synthetic routes for this compound could enable its large-scale and on-demand production.

A comparative analysis of traditional versus emerging sustainable synthetic approaches is presented in the table below.

FeatureTraditional SynthesisSustainable Synthesis
Solvents Often uses volatile and toxic organic solvents.Employs green solvents like water, ethanol, or solvent-free conditions. frontiersin.org
Catalysts May use stoichiometric and hazardous reagents.Utilizes recyclable catalysts, such as magnetic nanoparticles or biocatalysts. frontiersin.org
Energy Often requires high temperatures and long reaction times.Employs energy-efficient methods like microwave or ultrasound irradiation. nih.gov
Waste Generates significant amounts of waste.Aims for high atom economy and minimal waste generation. mdpi.com

Discovery and Validation of Unexplored Biological Targets and Mechanisms

While quinazolinone derivatives are known to target a range of biological molecules, including enzymes like dihydrofolate reductase and tyrosine kinases, a vast landscape of potential biological targets remains unexplored. nih.govnih.gov Future research should aim to identify and validate novel biological targets for this compound, which could lead to its application in new therapeutic areas.

Potential avenues for investigation include:

Epigenetic Targets: The role of quinazolinone derivatives as modulators of epigenetic enzymes, such as histone deacetylases (HDACs) or bromodomains, is an emerging area of research. Investigating the interaction of this compound with these targets could reveal novel anticancer or anti-inflammatory activities.

Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs. High-throughput screening and computational approaches could be employed to identify PPIs that are modulated by this compound, opening up new avenues for drug development.

Orphan Receptors: A significant number of G protein-coupled receptors (GPCRs) are classified as "orphan" receptors, as their endogenous ligands are unknown. Screening this compound against a panel of orphan receptors could uncover novel signaling pathways and therapeutic opportunities.

Non-coding RNAs: The therapeutic potential of targeting non-coding RNAs, such as microRNAs and long non-coding RNAs, is increasingly recognized. Studies to explore the binding of this compound to specific non-coding RNAs could lead to the development of novel gene-regulatory agents.

The following table summarizes potential unexplored biological targets and their therapeutic implications.

Target ClassSpecific ExamplesPotential Therapeutic Area
Epigenetic ModulatorsHDACs, BromodomainsCancer, Inflammatory Diseases
Protein-Protein Interactionsp53-MDM2, Bcl-2 familyCancer
Orphan ReceptorsGPR3, GPR6Neurological Disorders
Non-coding RNAsmiR-21, HOTAIRCancer, Cardiovascular Diseases

Advancement of Computational Models and Predictive Algorithms

Computational modeling plays a crucial role in modern drug discovery, from target identification to lead optimization. nih.gov The development of more accurate and predictive computational models for this compound will be essential for accelerating its development as a therapeutic agent.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models can help in understanding the relationship between the chemical structure of this compound derivatives and their biological activity. nih.gov These models can guide the design of new analogs with improved potency and selectivity.

Molecular Docking and Dynamics: Advanced molecular docking and molecular dynamics simulations can provide detailed insights into the binding mode of this compound with its biological targets. nih.gov This information is invaluable for structure-based drug design and for understanding the molecular basis of its mechanism of action.

ADMET Prediction: The development of accurate in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives can help in identifying candidates with favorable pharmacokinetic and safety profiles at an early stage of drug development. nih.gov

Polypharmacology Prediction: Many drugs exert their therapeutic effects by interacting with multiple targets. Computational models that can predict the polypharmacological profile of this compound could help in identifying potential off-target effects and in repurposing the compound for new indications.

The table below outlines various computational models and their applications in the study of this compound.

Computational ModelApplication
3D-QSARPredicts biological activity and guides lead optimization. nih.gov
Molecular DockingElucidates binding modes at the active site of a target. nih.gov
Molecular DynamicsSimulates the dynamic behavior of the ligand-target complex.
ADMET ModelsPredicts pharmacokinetic and toxicity profiles. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Key applications of AI and ML include:

De Novo Drug Design: Generative AI models can be trained on large chemical databases to design novel quinazolinone derivatives with optimized properties, such as high potency, low toxicity, and good synthetic accessibility. frontiersin.org

Predictive Modeling: ML algorithms can be used to build predictive models for a wide range of properties, including biological activity, ADMET properties, and synthetic accessibility. nih.gov These models can be used to prioritize compounds for synthesis and testing, thereby reducing the time and cost of drug discovery. researchgate.net

Retrosynthesis Prediction: AI-powered retrosynthesis tools can help chemists to devise efficient synthetic routes for novel this compound derivatives, accelerating the "Make" phase of the design-make-test-analyze cycle. technologynetworks.com

Personalized Medicine: In the long term, AI could be used to analyze patient data and identify individuals who are most likely to respond to treatment with a particular this compound derivative, paving the way for personalized medicine approaches.

The following table highlights the potential impact of AI and ML on the design and optimization of this compound.

AI/ML ApplicationPotential Impact
De Novo DesignGeneration of novel and optimized lead compounds. frontiersin.org
Predictive ModelingPrioritization of candidates for synthesis and testing. nih.govresearchgate.net
RetrosynthesisAcceleration of the synthesis of novel derivatives. technologynetworks.com
Data MiningIdentification of new biological targets and disease associations.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 6-amino-6H-quinazolin-4-one?

The synthesis typically involves cyclization of substituted benzoxazinones with nitrogen nucleophiles. For example, reacting 6-iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one with hydrazine hydrate yields 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one, demonstrating the role of nucleophilic substitution . Multi-step routes, such as a five-step synthesis starting from 4-Boc-piperazine derivatives, highlight the importance of protecting groups and sequential functionalization . Key steps include condensation, cyclization, and deprotection, with purity ensured via column chromatography and spectroscopic validation.

Advanced: How can Suzuki-Miyaura cross-coupling be optimized for introducing aryl groups to 6-aminoquinazolin-4-one derivatives?

Optimization requires careful selection of catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃), and reaction conditions (microwave-assisted heating at 150°C). For instance, coupling 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine with benzo[d][1,3]dioxol-5-ylboronic acid achieved a 58% yield, emphasizing solvent choice (DMF) and ligand compatibility . Post-reaction purification via gradient elution (ethyl acetate/hexanes) and LCMS validation (>95% purity) are critical for reproducibility .

Basic: What analytical techniques are essential for confirming the structure and purity of 6-aminoquinazolin-4-one derivatives?

  • NMR spectroscopy : 1H^1H and 13C^13C NMR (e.g., δ 4.97 ppm for methylene protons in DMSO-d₆) confirm substituent positions .
  • HRMS : High-resolution mass spectrometry validates molecular weights (e.g., m/z 362.0957 for C₂₀H₁₆N₃O₂S) .
  • LCMS : Dual-gradient methods (acetonitrile/water with TFA) assess purity (>95%) and retention times .
  • X-ray crystallography : PDB entries (e.g., 7JJ) provide structural confirmation for bioactive derivatives .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate 6-aminoquinazolin-4-one analogs as kinase inhibitors?

  • Core modifications : Introduce substituents at positions 2, 6, and 8 (e.g., chloro, fluorophenyl) to assess steric/electronic effects on kinase binding .
  • Functional group variation : Replace amines with imidazo[1,2-a]pyridine or thiophene groups to modulate selectivity (e.g., CDC2-like kinase inhibition) .
  • Biological assays : Use kinase profiling panels (e.g., Reaction Biology Corporation) and cytotoxicity screens (MTT assays) to correlate structural changes with activity .

Advanced: How should researchers resolve contradictions in reported biological activity data for quinazolinone derivatives?

  • Replicate experiments : Ensure consistent assay conditions (e.g., cell lines, incubation times). For example, antimicrobial activity discrepancies may arise from variations in bacterial strains or MIC determination methods .
  • Error analysis : Quantify uncertainties in instrumentation (e.g., LCMS detection limits) and statistical significance (p-values) .
  • Meta-analysis : Compare datasets across studies (e.g., conflicting cytotoxicity results) to identify confounding variables like solvent effects .

Basic: What steps are involved in evaluating the antimicrobial activity of 6-aminoquinazolin-4-one derivatives?

  • Screening : Use agar dilution or broth microdilution (e.g., against S. aureus or E. coli) to determine minimum inhibitory concentrations (MICs) .
  • Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).
  • Data interpretation : Correlate substituent electronegativity (e.g., iodine vs. bromine) with potency trends .

Advanced: What advantages do microwave-assisted synthesis offer for quinazolinone derivatization?

Microwave irradiation reduces reaction times (e.g., from hours to minutes) and improves yields (e.g., 79.8% for 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives) by enhancing thermal efficiency . This method is particularly effective for Suzuki couplings and heterocycle formation, minimizing side reactions .

Advanced: What strategies mitigate challenges in multi-step synthesis of 6-aminoquinazolin-4-one derivatives?

  • Intermediate stability : Use Boc-protected amines to prevent undesired side reactions during cyclization .
  • Purification : Employ silica gel chromatography with gradient elution (e.g., 15→75% ethyl acetate in hexanes) to isolate intermediates .
  • Scalability : Optimize solvent volumes (e.g., DMF for solubility) and catalyst recycling for gram-scale production .

Basic: What purification techniques are recommended for isolating 6-aminoquinazolin-4-one derivatives?

  • Column chromatography : Silica gel with ethyl acetate/hexanes gradients resolves polar impurities .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystalline products .
  • HPLC : Semi-preparative HPLC (C18 columns) isolates enantiomers or closely related analogs .

Advanced: How can computational modeling guide the design of 6-aminoquinazolin-4-one derivatives targeting specific enzymes?

  • Docking studies : Use software like AutoDock to predict binding modes with kinase active sites (e.g., CDC2-like kinases) .
  • QSAR models : Corrogate electronic parameters (HOMO/LUMO) with IC₅₀ values to prioritize substituents .
  • MD simulations : Assess binding stability over time (e.g., RMSD <2 Å for 20 ns trajectories) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.